molecular formula C11H14FNO3 B1521860 4-(Boc-amino)-3-fluoro-phenol CAS No. 911297-02-4

4-(Boc-amino)-3-fluoro-phenol

Cat. No.: B1521860
CAS No.: 911297-02-4
M. Wt: 227.23 g/mol
InChI Key: OFMBTCUVYCQPQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Boc-amino)-3-fluoro-phenol is a chemical compound that features a tert-butoxycarbonyl (Boc) protected amino group and a fluorine atom attached to a phenol ring. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. The presence of the fluorine atom can significantly alter the compound’s reactivity and properties, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Boc-amino)-3-fluoro-phenol typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the corresponding amino compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Boc-amino)-3-fluoro-phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group (if present) can be reduced to an amino group.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Boc-amino)-3-fluoro-phenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the development of fluorinated compounds for biological studies.

    Medicine: Utilized in the synthesis of pharmaceutical compounds, particularly those containing fluorine atoms for enhanced biological activity.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Boc-amino)-3-fluoro-phenol primarily involves the reactivity of the Boc-protected amino group and the phenol group. The Boc group can be selectively removed under acidic conditions, revealing the free amino group for further reactions. The fluorine atom can influence the electronic properties of the phenol ring, affecting its reactivity in various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Boc-amino)-3-fluoro-phenol is unique due to the presence of both the Boc-protected amino group and the fluorine atom. This combination allows for selective reactions and modifications, making it a versatile intermediate in organic synthesis. The fluorine atom can enhance the compound’s stability and biological activity, making it valuable in pharmaceutical research .

Properties

IUPAC Name

tert-butyl N-(2-fluoro-4-hydroxyphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO3/c1-11(2,3)16-10(15)13-9-5-4-7(14)6-8(9)12/h4-6,14H,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFMBTCUVYCQPQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Boc-amino)-3-fluoro-phenol
Reactant of Route 2
Reactant of Route 2
4-(Boc-amino)-3-fluoro-phenol
Reactant of Route 3
Reactant of Route 3
4-(Boc-amino)-3-fluoro-phenol
Reactant of Route 4
Reactant of Route 4
4-(Boc-amino)-3-fluoro-phenol
Reactant of Route 5
Reactant of Route 5
4-(Boc-amino)-3-fluoro-phenol
Reactant of Route 6
Reactant of Route 6
4-(Boc-amino)-3-fluoro-phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.